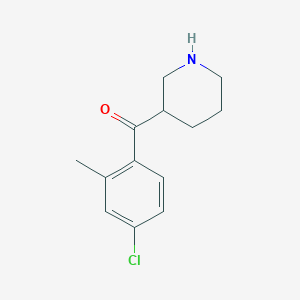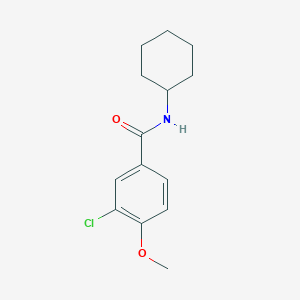
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride, also known as CX-5461, is a small molecule compound that has been studied for its potential use as an anticancer drug.
作用机制
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride selectively inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response, ultimately resulting in cell death. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have a selective toxicity towards cancer cells over normal cells. Additionally, this compound has been shown to have synergistic effects with other anticancer agents, such as gemcitabine and cisplatin.
实验室实验的优点和局限性
One advantage of (4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride is its selective toxicity towards cancer cells over normal cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to have synergistic effects with other anticancer agents, which could potentially improve treatment outcomes. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on (4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride. One area of focus could be on the development of combination therapies that include this compound, as it has been shown to have synergistic effects with other anticancer agents. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in humans, which could potentially lead to its use as a cancer treatment. Finally, research could be conducted to identify biomarkers that could predict response to this compound, which could help to identify patients who are most likely to benefit from treatment.
合成方法
The synthesis of (4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 4-chloro-2-methylphenylacetate. This compound is then reacted with piperidine to form (4-chloro-2-methylphenyl)(3-piperidinyl)methanone. Finally, the hydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
科学研究应用
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride has been studied for its potential use as an anticancer drug, specifically for the treatment of solid tumors and hematological malignancies. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response, ultimately resulting in cell death.
属性
IUPAC Name |
(4-chloro-2-methylphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-7-11(14)4-5-12(9)13(16)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWAHUZHQZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5413354.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)isonicotinamide di(2-butenedioate)](/img/structure/B5413363.png)
![1'-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5413369.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5413371.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5413385.png)
![2-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5413386.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5413387.png)
![N-[(3-propylisoxazol-5-yl)methyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5413392.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-serinamide](/img/structure/B5413399.png)
![ethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413400.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5413419.png)

![1,6-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5413447.png)
![6-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5413455.png)